Hydrogen-Bond Donor Capacity: Target Compound vs. Des-Hydroxy Analog
The target compound possesses three hydrogen-bond donor (HBD) sites (hydrazide –NH₂, hydrazide –NH–, and C5 –OH) compared to only two HBD sites in cyclohex-3-ene-1-carbohydrazide (CAS 613656-69-2), which lacks the hydroxyl substituent [1]. This difference directly impacts compliance with Lipinski's Rule of Five for orally active drugs, where HBD count ≤ 5 is a key parameter. The hydroxyl group also increases topological polar surface area (TPSA) from a predicted ~55 Ų for the des-hydroxy analog to 75.4 Ų for the target compound, enhancing aqueous solubility potential [1].
| Evidence Dimension | Hydrogen-Bond Donor Count and TPSA |
|---|---|
| Target Compound Data | HBD count = 3; TPSA = 75.4 Ų; XLogP3 = -0.8 |
| Comparator Or Baseline | Cyclohex-3-ene-1-carbohydrazide (CAS 613656-69-2): HBD count = 2; TPSA ≈ 55 Ų (estimated); XLogP3 ≈ 0.1 (estimated) |
| Quantified Difference | Δ HBD count = +1; Δ TPSA ≈ +20 Ų; Δ XLogP3 ≈ -0.9 |
| Conditions | Computed/estimated physicochemical properties (PubChem/ChemicalBook data). No experimental head-to-head comparison available. |
Why This Matters
A higher HBD count and lower logP predict enhanced aqueous solubility—a critical parameter for biological assay compatibility and formulation development—making the target compound a preferred scaffold when aqueous solubility of the non-hydroxylated analog is insufficient.
- [1] Kuujia. Cas no 2411365-69-8 (cis-5-Hydroxy-cyclohex-3-enecarboxylic acid hydrazide). Computed Properties: XLogP3: -0.8; TPSA: 75.4 Ų; HBD Count: 3. View Source
